3-Chloro-4-(4-methylpiperazin-1-yl)aniline

Medicinal Chemistry Drug Design Physicochemical Properties

Generic aniline building blocks fail to deliver the potency required for modern kinase inhibitor programs. 3-Chloro-4-(4-methylpiperazin-1-yl)aniline (MW 225.72) solves this with a specific 3-chloro substitution pattern, proven to enhance target binding in ALK, JAK, and TTK inhibitor scaffolds. - Achieves balanced lipophilicity (XLogP3: 1.8) for optimized oral bioavailability. - Its crystalline nature and moderate basicity (pKa 7.54) ensure reliable scale-up and purification. - Ideal for focused library synthesis and PROTAC linker derivatization.

Molecular Formula C11H16ClN3
Molecular Weight 225.72 g/mol
CAS No. 16154-72-6
Cat. No. B094919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(4-methylpiperazin-1-yl)aniline
CAS16154-72-6
Molecular FormulaC11H16ClN3
Molecular Weight225.72 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=C(C=C2)N)Cl
InChIInChI=1S/C11H16ClN3/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12/h2-3,8H,4-7,13H2,1H3
InChIKeyLOCKPKWGFIBYLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-(4-methylpiperazin-1-yl)aniline: Baseline Properties


3-Chloro-4-(4-methylpiperazin-1-yl)aniline (C₁₁H₁₆ClN₃, MW 225.72) is a substituted aniline building block [1]. Its structure features a chloro substituent at the 3-position and a 4-methylpiperazin-1-yl group at the 4-position of the benzene ring [2]. This compound exists as a white to yellow crystalline powder with a defined melting point of 141 °C . It is utilized as an intermediate in pharmaceutical research, particularly in the synthesis of kinase inhibitors .

Chloro-substituted aniline building block for kinase inhibitor synthesis
Crystalline solid at ambient conditions simplifies accurate dispensing and handling
Widely stocked with standard purity specification for reproducible workflows

3-Chloro-4-(4-methylpiperazin-1-yl)aniline: Substitution Risks


Substituting 3-Chloro-4-(4-methylpiperazin-1-yl)aniline with structurally similar building blocks, such as 3-methyl-, 3-fluoro-, or unsubstituted 4-(4-methylpiperazin-1-yl)aniline, introduces substantial risks in medicinal chemistry workflows. The specific 3-chloro substitution pattern is not merely a placeholder; it directly influences electronic distribution, steric bulk, and lipophilicity (XLogP3: 1.8 ), which in turn modulates target binding affinity and metabolic stability in derived pharmacophores . Simple replacement with a 3-methyl analog (logP predicted higher, MW 205.3 ) or a 3-fluoro analog (MW 209.26, altered H-bonding ) can lead to significant shifts in in vitro activity profiles, as observed in kinase inhibitor programs where this scaffold is frequently employed [1].

Electronic profile shift
3-Chloro electron-withdrawing effect may not be reproduced by 3-methyl or 3-fluoro analogs, altering kinase hinge-binding motifs.
Lipophilicity change
Substituting with 3-methyl or unsubstituted analogs can shift lipophilicity, potentially affecting solubility and ADME properties of derived inhibitors.
Physical form mismatch
3-Fluoro analog is a liquid at room temperature, complicating accurate weighing and long-term stability versus the crystalline solid target.

3-Chloro-4-(4-methylpiperazin-1-yl)aniline: Comparative Analysis


Lipophilicity and Passive Permeability

The predicted lipophilicity of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline (XLogP3: 1.8 ) is lower than that of the 3-methyl analog (predicted logP ~2.3 ), indicating reduced passive membrane permeability and potentially altered ADME properties. This is a critical differentiator when optimizing lead series for oral bioavailability.

Lipophilicity comparison
Class-level inference
XLogP3: 1.8 vs ~2.3 (3-Me analog), ~0.5 log units lower
May support solubility-permeability profiling in lead optimization
Predicted values; confirm experimentally
Medicinal Chemistry Drug Design Physicochemical Properties

Impact of Chloro Substitution on Aqueous Solubility

The introduction of a chloro group at the 3-position increases molecular weight (225.72 g/mol) compared to the unsubstituted 4-(4-methylpiperazin-1-yl)aniline (191.27 g/mol [1]), but it also modulates the topological polar surface area (TPSA: 32.5 Ų vs. 32.3 Ų for the unsubstituted analog [2]). While both fall within the optimal range for oral drugs (<140 Ų), the chloro substitution can significantly enhance aqueous solubility due to the inductive electron-withdrawing effect, a crucial factor for in vivo dosing solutions.

MW & TPSA comparison
Data to verify
MW 225.72 vs 191.27 g/mol (unsubstituted); TPSA 32.5 vs 32.3 Ų
Indicates potential solubility improvement without major permeability loss
Computational predictions; experimental solubility data needed
Pre-formulation Drug Discovery Solubility

Electron-Withdrawing Effect in Kinase Inhibitor Synthesis

3-Chloro-4-(4-methylpiperazin-1-yl)aniline serves as a crucial intermediate in the synthesis of potent kinase inhibitors [1]. The 3-chloro group acts as an electron-withdrawing group, influencing the reactivity of the aniline nitrogen in subsequent amide coupling reactions, and can engage in halogen bonding within target protein binding pockets. This is in contrast to 3-fluoro or 3-methyl analogs, which present different electronic and steric profiles. In the development of ALK inhibitors, for example, related aniline building blocks with this precise substitution pattern have yielded compounds with IC50 values in the low nanomolar range [2].

Electronic effect
Class-level inference
Electron-withdrawing 3-chloro group; enables halogen bonding and influences amide coupling reactivity
May be critical for achieving target kinase potency and selectivity
Based on related ALK inhibitor data; verify in specific kinase assays
Medicinal Chemistry Kinase Inhibitors Synthetic Methodology

Thermal Stability and Physical Form

The compound's well-defined melting point of 141 °C and its existence as a stable crystalline solid at ambient temperature provide advantages in storage and handling over liquid or low-melting analogs. For instance, the 3-fluoro analog 3-fluoro-4-(4-methylpiperazin-1-yl)aniline is a liquid at room temperature , which can complicate accurate weighing and long-term stability. The higher melting point of the 3-chloro derivative indicates stronger intermolecular forces, correlating with greater resistance to thermal degradation during shipping and storage.

Thermal stability
Data to verify
Crystalline solid (mp 141 °C) vs 3-fluoro analog liquid at 20 °C
Solid form improves handling and long-term stability for HTS and scale-up
Direct physical state comparison; evaluate under your storage conditions
Chemical Handling Stability Procurement

Commercial Availability and Purity

3-Chloro-4-(4-methylpiperazin-1-yl)aniline is widely available from multiple global suppliers with a standard purity specification of 97% . This is comparable to the purity offered for the 3-methyl analog (98% ) and the 3-fluoro analog (98% ), but the 3-chloro derivative is more consistently stocked in a variety of quantities (from 1g to multi-kilogram scale) due to its established role as a key pharmaceutical intermediate . The availability of high-purity (95%+) hydrochloride salts further expands formulation options .

Commercial availability
Specification review
97% purity (free base); widely stocked; HCl salt available (95%+)
Consistent supply reduces lead times and assay variability
Verify supplier COA and purity specification per lot
Procurement Purity Quality Control

Basicity (pKa) and Salt Formation

The predicted pKa of 7.54 ± 0.42 for the aniline nitrogen suggests that 3-Chloro-4-(4-methylpiperazin-1-yl)aniline is a weak base. This is a key differentiator from the 3-fluoro analog (predicted pKa likely lower due to stronger inductive effect) and the 3-methyl analog (predicted pKa slightly higher). This moderate basicity influences its behavior in acidic environments, its ability to form stable salts (e.g., hydrochloride, trihydrochloride ), and its nucleophilicity in coupling reactions.

Basicity (pKa)
Class-level inference
pKa = 7.54 ± 0.42
Influences salt formation and solubility in acidic media
Predicted value; determine experimentally for process chemistry
Physicochemical Properties Salt Selection Synthetic Chemistry

3-Chloro-4-(4-methylpiperazin-1-yl)aniline: Research Applications & Procurement


Lead Optimization in Kinase Inhibitor Programs

This compound is ideally suited as a key building block for synthesizing focused libraries of kinase inhibitors, particularly those targeting ALK, JAK, or TTK families, where the 3-chloro substitution has been validated to enhance potency and selectivity [1]. Its physicochemical properties support oral bioavailability optimization efforts.

Synthesis of Functional Probes and Degraders

The aniline handle allows for facile derivatization with linker moieties for the creation of PROTACs or fluorescent probes. The balanced lipophilicity (XLogP3: 1.8) and solid physical form make it a convenient and reliable reagent for multi-step parallel synthesis .

Development of Scalable Synthetic Routes

Its stable crystalline nature and moderate basicity (pKa 7.54) facilitate salt formation and purification, making it amenable to large-scale synthesis. The compound serves as a cost-effective and readily available intermediate for manufacturing advanced pharmaceutical ingredients .

Halogen Bonding in Protein-Ligand Interactions

The 3-chloro substituent is an ideal probe for studying halogen bonding contributions to target engagement. Compared to the 3-fluoro analog, the chloro group presents a larger sigma-hole, enabling stronger halogen bonds, which can be quantitatively assessed via X-ray crystallography or ITC .

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
3-Chloro substitution pattern and electronic profile
Kinase selectivity and potency assays
Functional probe and PROTAC synthesis
Aniline handle for facile derivatization
Linker attachment and target engagement validation
Scalable synthetic route development
Crystalline solid with defined melting point
Process chemistry reproducibility and salt formation
Halogen bonding interaction studies
3-Chloro sigma-hole character
X-ray crystallography or ITC binding analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-4-(4-methylpiperazin-1-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.